![molecular formula C13H19BrClNO2 B15160398 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride CAS No. 676578-41-9](/img/structure/B15160398.png)
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is an organic compound with the molecular formula C13H19BrClNO2 It is a quaternary ammonium salt that features a bromobenzoyl group attached to a trimethylammonium moiety via a propyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride typically involves the following steps:
Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride or oxalyl chloride under reflux conditions.
Esterification: The 4-bromobenzoyl chloride is then reacted with 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride in the presence of a base such as pyridine or triethylamine to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 4-bromobenzoic acid and 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used depending on the specific reaction.
Major Products Formed
Nucleophilic substitution: Products would vary based on the nucleophile used.
Hydrolysis: 4-bromobenzoic acid and 3-hydroxy-N,N,N-trimethylpropan-1-aminium chloride.
Oxidation and Reduction: Specific products would depend on the reaction conditions and reagents.
Wissenschaftliche Forschungsanwendungen
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ester linkages and quaternary ammonium salts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism by which 3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The bromobenzoyl group can participate in covalent bonding with nucleophilic sites on biomolecules, while the quaternary ammonium group can facilitate interactions with negatively charged cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzoyl chloride: Shares the bromobenzoyl group but lacks the quaternary ammonium moiety.
N,N,N-Trimethylpropan-1-aminium chloride: Contains the quaternary ammonium group but lacks the bromobenzoyl group.
3-Hydroxy-N,N,N-trimethylpropan-1-aminium chloride: Similar structure but with a hydroxyl group instead of the ester linkage.
Uniqueness
3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride is unique due to the combination of the bromobenzoyl group and the quaternary ammonium moiety, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from other related compounds.
Eigenschaften
CAS-Nummer |
676578-41-9 |
|---|---|
Molekularformel |
C13H19BrClNO2 |
Molekulargewicht |
336.65 g/mol |
IUPAC-Name |
3-(4-bromobenzoyl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C13H19BrNO2.ClH/c1-15(2,3)9-4-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,4,9-10H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RNAOXMOHBFDXQO-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCCOC(=O)C1=CC=C(C=C1)Br.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Undec-10-enoyl)oxy]but-3-ynoic acid](/img/structure/B15160326.png)
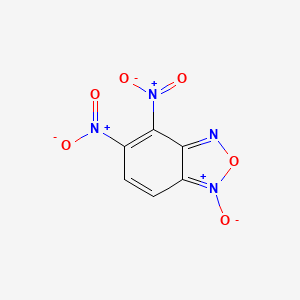



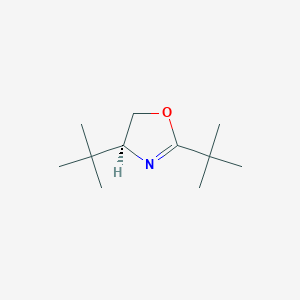
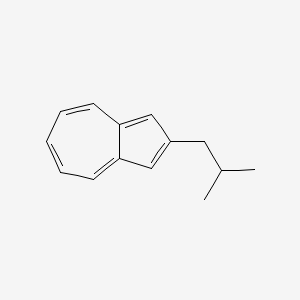
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
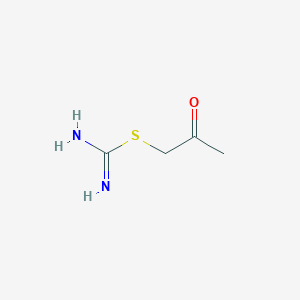
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
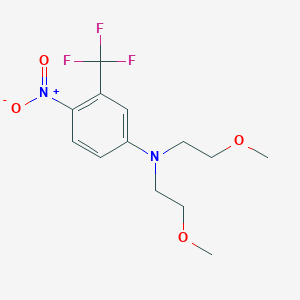
![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
